molecular formula C21H16BrN7O3 B2765476 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207057-79-1

6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2765476
CAS No.: 1207057-79-1
M. Wt: 494.309
InChI Key: XHWMQVRVEFHVTL-UHFFFAOYSA-N
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Description

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. Its structure includes a 4-bromophenyl group on the oxadiazole moiety and a 3-methoxybenzyl substituent on the triazole ring.

Synthetic routes for analogous compounds often involve cyclization reactions between triazole and pyrimidine precursors.

Properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O3/c1-31-16-4-2-3-13(9-16)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)14-5-7-15(22)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWMQVRVEFHVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Oxadiazole Ring : Known for its diverse biological properties including anticancer and antimicrobial activities.
  • Triazole and Pyrimidine Moieties : These structures are often associated with enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole and triazole rings may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical in cancer and inflammation.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related derivatives:

Activity Type Target/Effect IC50 Values (µM) References
AnticancerVarious cancer cell lines0.420 - 1.18
AntimicrobialBacterial strains0.25 - 5.0
Anti-inflammatoryCytokine modulationNot specified
Enzyme InhibitionEGFR, Src, IL-60.24 - 0.96

Case Studies

Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in drug discovery:

  • Anticancer Activity : A derivative was tested against several cancer cell lines (e.g., HEPG2, MCF7) showing promising IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Inhibition of Kinases : Research indicated that similar compounds exhibited significant inhibition against Axl kinase with an IC50 of 0.010 µM, demonstrating high potency in targeting specific pathways involved in tumor growth .
  • Broad-Spectrum Antimicrobial Effects : Compounds structurally similar to the target have shown effectiveness against various bacterial strains, indicating a potential role in treating infections .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s unique features lie in its 4-bromophenyl and 3-methoxybenzyl groups. Comparable compounds exhibit variations in substituents, which critically influence physicochemical and biological properties:

Compound Name / ID Key Substituents Structural Features Reference
Target Compound 4-Bromophenyl (oxadiazole); 3-Methoxybenzyl (triazole) Enhanced lipophilicity due to bromine; methoxy group may improve solubility
6-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-Bromophenyl (oxadiazole); 4-Ethoxyphenyl (triazole) Bromine at meta position; ethoxy group increases steric bulk
3-Benzyl-5-tert-Butyl-4H-triazolo[4,5-d]pyrimidin-7-one (Compound 5) Benzyl (triazole); tert-Butyl (pyrimidine) tert-Butyl group enhances metabolic stability; planar fused-ring system
2-Amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) 3-Chlorobenzyl (triazole); Hexyl chain (pyrimidine) Chlorine improves binding affinity; alkyl chain may modulate membrane permeability

Key Observations :

  • Halogen Position : The 4-bromophenyl group in the target compound likely enhances π-π stacking interactions compared to 3-bromophenyl analogs (e.g., ), which may alter binding specificity .
  • Methoxy vs.
  • Alkyl Chains : Compounds with alkyl chains (e.g., hexyl in ) exhibit increased lipophilicity, which may affect bioavailability .

Key Insights :

  • The use of ionic liquids (e.g., BMIM-PF6) in may improve reaction efficiency compared to traditional solvents .
  • Cs₂CO₃ in DMF () facilitates mild conditions for oxadiazole coupling, suggesting applicability to the target compound’s synthesis .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : tert-Butyl groups () reduce oxidative metabolism, whereas methoxy groups may undergo demethylation .
  • Crystallographic Data : Fused-ring systems (e.g., ) exhibit near-coplanarity (dihedral angles <2°), promoting stacking interactions in target binding .

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